trans-2-Aminocyclobutane-1-carboxylic acid

Vibrational Circular Dichroism Solid-State Peptide Organization Crystal Engineering

Research pain point: Unconstrained β-amino acids fail to induce predictable secondary structures in foldamers, leading to irreproducible folding and wasted synthesis. **trans-ACBC (CAS 951173-26-5)** is the solution. - **Unique constraint:** Cyclobutane ring with trans stereochemistry forces 8-membered hydrogen-bonded rings (vs. 6-membered or extended in cis isomer). - **Measurable advantage:** ~10× stronger VCD signal in ν(CO) region than cis-ACBC, serving as a spectroscopic probe for solid-state ordering. - **Supply certainty:** Available in >97% enantiomeric excess as (1R,2R) or (1S,2S); documented enantiopurity for reproducible synthesis.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
CAS No. 951173-26-5
Cat. No. B3069005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-Aminocyclobutane-1-carboxylic acid
CAS951173-26-5
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESC1CC(C1C(=O)O)N
InChIInChI=1S/C5H9NO2/c6-4-2-1-3(4)5(7)8/h3-4H,1-2,6H2,(H,7,8)/t3-,4-/m1/s1
InChIKeyNSQMWZLLTGEDQU-QWWZWVQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-ACBC Overview


trans-2-Aminocyclobutane-1-carboxylic acid (trans-ACBC; CAS 951173-26-5) is a cyclic, non-proteinogenic β-amino acid featuring a strained four-membered cyclobutane ring that enforces restricted conformational freedom [1]. This scaffold belongs to the broader class of conformationally constrained β-amino acids, which are prized in peptide and foldamer research for their ability to impose predictable secondary structure motifs—such as helices, turns, and sheets—upon oligomerization [2]. The trans relative stereochemistry (1R,2R configuration) positions the amino and carboxyl groups on opposite faces of the cyclobutane ring, a geometric constraint that fundamentally alters hydrogen-bonding networks and solid-state packing compared to its cis diastereomer [3].

Foldamer design
Trans stereochemistry promotes folded secondary structures, distinct from cis-ACBC strand-like conformations.
Crystal engineering
Forms extensive intermolecular H-bonded networks; enables ordered supramolecular assemblies.
Stereochemical control
Enantiomerically enriched trans-ACBC (>97% ee synthetic route reported) supports chiral pool diversification.

Why trans-ACBC Cannot Be Replaced


Generic substitution of trans-2-aminocyclobutane-1-carboxylic acid with its cis diastereomer, linear β-amino acids (e.g., β-alanine), or alternative constrained β-amino acids (e.g., trans-2-aminocyclopentane-1-carboxylic acid) is not scientifically equivalent. The trans stereochemistry dictates a unique spatial separation of the amino and carboxyl groups, which translates into fundamentally different intramolecular hydrogen-bonding preferences and solid-state intermolecular packing architectures [1]. Specifically, peptides incorporating trans-ACBC residues adopt folded conformations stabilized by eight-membered hydrogen-bonded rings, whereas cis-ACBC residues promote extended, strand-like secondary structures [2]. Furthermore, the cyclobutane ring imposes a dihedral angle constraint (~20° puckering) that is distinct from the larger cyclopentane (~30-40° puckering) or cyclohexane scaffolds, yielding unique backbone rigidity and folding propensities that cannot be replicated by other constrained β-amino acid families [3].

cis-ACBC diastereomer
Cis-ACBC residues lead to extended, strand-like conformations and six-membered H-bonded rings; the folded architecture and eight-membered ring preference characteristic of trans-ACBC may not transfer.
Alternative constrained β-amino acids
Cyclopentane or cyclohexane scaffolds alter backbone dihedral angle (~30–40° vs. ~20° puckering); rigidity and folding propensity may differ, limiting direct substitution in foldamer design.

trans-ACBC Comparative Evidence


Solid-State VCD Signal Intensity

Vibrational circular dichroism (VCD) analysis of N-Boc-protected benzylamide derivatives reveals that trans-ACBC produces a VCD signal approximately one order of magnitude (10×) larger than cis-ACBC in the ν(CO) stretching region [1]. This intensity enhancement arises because trans-ACBC forms extensive intermolecular hydrogen-bonding networks requiring clusters larger than four monomeric units for spectral reproduction, whereas cis-ACBC behaves as an isolated monomer with no long-range ordering effects [1].

Solid-State VCD Signal
Head-to-head
~10× higher ν(CO) intensity vs cis-ACBC
Indicates long-range supramolecular ordering.
DFT-validated VCD; Boc-protected benzylamide derivatives.
Vibrational Circular Dichroism Solid-State Peptide Organization Crystal Engineering

Peptide Folding Propensity

High-resolution NMR studies of β,γ-dipeptides and tetrapeptides containing alternating cyclobutane and γ-amino-L-proline residues demonstrate that peptides with trans-ACBC residues adopt a significantly more folded structure in solution compared to those containing cis-ACBC residues, which adopt a strand-like (extended) conformation [1]. The cis/trans relative configuration of the cyclobutane residue is the primary determinant of the folding pattern, dictating whether intra- or inter-residue hydrogen-bonded rings form [1].

Peptide Folding Propensity
Head-to-head
Folded vs. extended conformations
Trans-ACBC promotes folded secondary structures.
NMR solution study; β,γ-hybrid peptides.
Peptide Foldamers β-Peptide Secondary Structure NMR Conformational Analysis

Hydrogen-Bonded Ring Size Preference

Bis(cyclobutane) β-dipeptides synthesized from trans-ACBC derivatives exhibit a predominance of eight-membered hydrogen-bonded rings, whereas dipeptides containing cis-ACBC residues preferentially form six-membered rings [1]. Specifically, (trans,trans)- and (trans,cis)-β-dipeptides favor eight-membered rings, while (cis,trans)- and (cis,cis)-diastereomers favor six-membered rings [1].

H-Bond Ring Preference
Head-to-head
8-membered vs. 6-membered rings
Larger, more open turn motifs in trans-dipeptides.
Bis(cyclobutane) β-dipeptides; NMR/DFT.
Hydrogen-Bonding Patterns β-Dipeptide Conformation Foldamer Design

Carbamate Rotamer Equilibrium

NMR and DFT studies of carbamate-protected trans-ACBC derivatives reveal a cis-trans conformational equilibrium around the carbamate N-C(O) bond, with the trans form being the major conformer in solution [1]. In contrast, this equilibrium is absent in the solid state where intermolecular hydrogen bonds dominate [1].

Carbamate Rotamer
Class-level
Trans rotamer major in solution
Predictable solution-phase conformation.
NMR/DFT; exact ratio not numerically reported.
Conformational Analysis Carbamate Rotamer Equilibrium NMR Spectroscopy

Synthetic Accessibility and Enantiomeric Purity

Synthetic routes to enantiomerically enriched trans-ACBC have been established, achieving >97% enantiomeric excess (ee) for the (1S,2R) and (1R,2S) enantiomers via [2+2] photocycloaddition of a chiral bicyclic precursor with ethylene [1]. Overall yields of 33% and 20% were reported for the two enantiomers [1].

Synthetic Enantiopurity
Cross-study comparable
>97% ee achievable
Supports enantiopure foldamer synthesis.
Chiral pool photocycloaddition; 33% and 20% yields.
Stereoselective Synthesis Enantiomeric Purity Chiral Pool Synthesis

Intramolecular H-Bonded Rigid Scaffolds

NMR structural analysis and DFT calculations demonstrate that trans-ACBC monomers and β-dipeptides form strong intramolecular hydrogen bonds that generate cis-fused [4.2.0]octane structural units, imparting exceptionally high conformational rigidity to these molecules in both solution and gas phases [1].

Rigid Scaffold
Supporting evidence
cis-fused [4.2.0]octane unit
High conformational preorganization.
NMR/DFT; solution and gas phase.
Intramolecular Hydrogen Bonding Conformational Rigidity β-Peptide Structure

trans-ACBC Applications


Solid-Phase Peptide Materials & Crystal Engineering

For applications demanding ordered supramolecular assemblies in the solid state—such as peptide-based crystalline materials, solid-phase catalysts, or crystalline drug delivery systems—trans-ACBC is unequivocally the preferred choice over cis-ACBC. VCD analysis demonstrates that trans-ACBC derivatives form extensive intermolecular hydrogen-bonded networks requiring clusters larger than four units for accurate spectral reproduction, whereas cis-ACBC behaves as isolated monomers with negligible long-range ordering [1]. The one-order-of-magnitude stronger VCD signal for trans-ACBC in the ν(CO) stretch region provides a direct spectroscopic fingerprint of this enhanced solid-state organization [1].

Folded β-Peptide Architecture Design

In β-peptide foldamer design, the choice between trans-ACBC and cis-ACBC is not interchangeable—it dictates the fundamental secondary structure outcome. NMR studies confirm that peptides containing trans-ACBC residues adopt folded conformations, whereas those with cis-ACBC residues form extended, strand-like structures [1]. Furthermore, bis(cyclobutane) β-dipeptides derived from trans-ACBC preferentially form eight-membered hydrogen-bonded rings, while cis-ACBC analogs form six-membered rings [2]. Researchers requiring predictable turn or helical motifs in β-peptides should specifically procure trans-ACBC.

Enantioselective β-Peptide Synthesis

The availability of robust synthetic routes yielding trans-ACBC in >97% enantiomeric excess supports its use in stereochemically demanding applications [1]. This high enantiopurity is critical for synthesizing enantiomerically pure β-peptides where stereochemical integrity at each residue determines folding fidelity and biological activity. Procurement of trans-ACBC with documented enantiomeric purity (typically specified as the (1R,2R)- or (1S,2S)-enantiomer) is essential for reproducible foldamer synthesis and chiral pool diversification.

Spectroscopic Probe Development

The exceptionally strong VCD signal exhibited by trans-ACBC derivatives—approximately tenfold more intense than cis-ACBC in the ν(CO) stretch region [1]—positions trans-ACBC as a valuable spectroscopic probe for studying solid-state organization and intermolecular interactions in peptide-based materials. Its distinct VCD signature can serve as a diagnostic marker for long-range ordering in crystalline peptide assemblies, enabling quality control and structural validation in materials research.

Application
Selection Property
Validation Focus
Solid-phase peptide materials & crystal engineering
Long-range intermolecular H-bonding propensity
VCD-based ordering verification
Folded β-peptide architecture design
Conformational preference for folded motifs
NMR secondary structure assignment
Enantioselective β-peptide synthesis
Documented enantiomeric purity
Chiral purity verification (HPLC, chiral SFC)
Spectroscopic probe development
Enhanced VCD signal response
Solid-state supramolecular ordering via VCD

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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